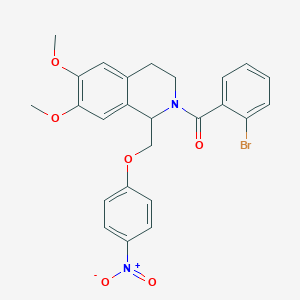

![molecular formula C15H16O4 B2811522 Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate CAS No. 402772-24-1](/img/structure/B2811522.png)

Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate” is a chemical compound with the IUPAC name “this compound”. It has a molecular weight of 260.29 . The compound is also known by its CAS Number: 402772-24-1 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H16O4/c1-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17-2/h4-9H,3,10H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Aplicaciones Científicas De Investigación

Ring Formation and Decomposition Studies :

- Yakushijin et al. (1982) explored the thermal and photochemical decompositions of methyl 5-[2-(2-azidophenyl) ethyl]-2-furoate and related compounds, leading to various pyrroloquinoline and pyridoindole derivatives. These reactions are significant for understanding intramolecular ring formation processes in organic synthesis (Yakushijin, Tsuruta, & Furukawa, 1982).

Curtius Reaction and Related Transformations :

- Pevzner (2011) reported the selective hydrolysis of methyl (diethoxyphosphorylmethyl)furoates, leading to the production of furoyl azides. These are then converted into methyl urethanes through Curtius rearrangement, highlighting a pathway in organic synthesis for creating complex molecules (Pevzner, 2011).

Renewable PET Production Pathways :

- Pacheco et al. (2015) discussed the use of silica molecular sieves for catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate. This process is crucial for the production of biobased terephthalic acid precursors, a component of renewable PET (Pacheco, Labinger, Sessions, & Davis, 2015).

Synthesis and Inhibitory Activities of Derivatives :

- Moreno‐Vargas et al. (2003) synthesized derivatives of 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid and studied their inhibitory activities towards glycosidases. This research provides insights into the development of selective inhibitors for specific enzymes (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-[(4-ethylphenoxy)methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-3-11-4-6-12(7-5-11)18-10-13-8-9-14(19-13)15(16)17-2/h4-9H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAUCSJLGYIACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811439.png)

![N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2811440.png)

![4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2811441.png)

![N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2811451.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)

![(3,5-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2811454.png)

![(2S,3R)-3-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/no-structure.png)

![2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2811462.png)